molecular formula C17H22N2O4 B2942743 Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate CAS No. 2411335-48-1

Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate

Cat. No. B2942743
CAS RN: 2411335-48-1
M. Wt: 318.373
InChI Key: KTYCUGQHHXAWEE-ZHACJKMWSA-N
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Description

Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate, also known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research.

Mechanism Of Action

The mechanism of action of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to exhibit various biochemical and physiological effects in several in vitro and in vivo studies. One of the most significant effects of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate is its anti-inflammatory properties, which have been demonstrated in several animal models of inflammation. Additionally, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to exhibit potent antioxidant properties, which may help protect cells from oxidative damage. Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has also been shown to exhibit anticancer properties, inhibiting the growth and proliferation of several cancer cell lines.

Advantages And Limitations For Lab Experiments

Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has several advantages as a reagent for lab experiments, including its high purity, stability, and ease of use. Additionally, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate is readily available from commercial suppliers, making it a convenient reagent for researchers. However, there are also some limitations to the use of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the study of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate, including its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate and its potential interactions with other drugs and compounds. Future studies may also focus on optimizing the synthesis and purification methods for Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate to improve its yield and reduce its cost. Finally, there is a need for further studies to explore the potential applications of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate in biochemical research and drug development.
Conclusion:
Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate, or Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising drug candidate for the treatment of various diseases. Additionally, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been used as a reagent in biochemical research, where it has shown promising results for the synthesis of various compounds. Further studies are needed to elucidate the mechanism of action of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate and its potential applications in drug development and biochemical research.

Synthesis Methods

The synthesis of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate involves a multistep process that requires expertise in organic chemistry. The initial step involves the reaction of tert-butylcarbamic acid with N-methylaniline to form the tert-butylcarbamate derivative. This intermediate product is then reacted with ethyl acetoacetate to form the final product, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate. The synthesis of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate is a complex process that requires careful control of reaction conditions and purification methods to obtain a high yield of the final product.

Scientific Research Applications

Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate is in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties in several in vitro and in vivo studies. Additionally, Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate has been studied for its potential use in biochemical research, where it has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)18-16(22)12-6-8-13(9-7-12)19(4)14(20)10-11-15(21)23-5/h6-11H,1-5H3,(H,18,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCUGQHHXAWEE-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate

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